TCO-PEG4-amine
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Overview
Description
TCO-PEG4-amine, also known as (4E)-cyclooct-4-en-1-yl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a heterobifunctional click chemistry reagent. It consists of a trans-cyclooctene (TCO) moiety and a polyethylene glycol (PEG) linker with an amine group at the end. This compound is widely used in bioorthogonal chemistry, particularly in the synthesis of proteolysis targeting chimeras (PROTACs) and other bioconjugation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG4-amine involves the following steps:
Formation of the PEG linker: Polyethylene glycol is functionalized with an amine group at one end and a TCO moiety at the other end.
Coupling Reaction: The PEG linker is coupled with a TCO moiety using standard coupling techniques such as carbodiimide chemistry (e.g., EDC) to form the final product
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process includes:
Bulk Synthesis: Large quantities of the PEG linker and TCO moiety are synthesized and coupled in controlled environments.
Purification: The product is purified using techniques such as column chromatography and recrystallization to achieve high purity levels (≥95%)
Chemical Reactions Analysis
Types of Reactions
TCO-PEG4-amine undergoes various types of chemical reactions, including:
Click Chemistry: The TCO moiety reacts with tetrazine derivatives in a strain-promoted, copper-free click chemistry reaction. .
Substitution Reactions: The amine group can react with active esters (e.g., NHS esters) or carboxylic acids in the presence of activators such as EDC
Common Reagents and Conditions
Tetrazine Derivatives: Used in click chemistry reactions with the TCO moiety.
NHS Esters: React with the amine group to form stable amide bonds.
Carbodiimides (e.g., EDC): Used as activators in coupling reactions
Major Products Formed
TCO-Tetrazine Conjugates: Formed through click chemistry reactions.
Amide Bonds: Formed through reactions with NHS esters or carboxylic acids
Scientific Research Applications
TCO-PEG4-amine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and bioconjugates through click chemistry
Biology: Employed in labeling and imaging studies due to its bioorthogonal properties
Medicine: Utilized in the development of PROTACs for targeted protein degradation.
Industry: Applied in the production of advanced materials and drug delivery systems
Mechanism of Action
The mechanism of action of TCO-PEG4-amine involves:
Click Chemistry: The TCO moiety undergoes a strain-promoted, copper-free click chemistry reaction with tetrazine derivatives, forming stable covalent bonds
Bioconjugation: The amine group reacts with active esters or carboxylic acids to form stable amide bonds, enabling the conjugation of various biomolecules
Comparison with Similar Compounds
Similar Compounds
TCO-PEG4-succinimidyl ester: Similar to TCO-PEG4-amine but with an NHS ester group instead of an amine group.
TCO-amine hydrochloride: Contains a TCO moiety and an amine group but lacks the PEG linker.
Uniqueness
This compound is unique due to its combination of a TCO moiety and a PEG linker with an amine group. This structure provides enhanced solubility, reduced aggregation, and increased distance between the reactive groups, making it highly efficient for bioconjugation and click chemistry applications .
Properties
Molecular Formula |
C19H36N2O6 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H36N2O6/c20-8-10-23-12-14-25-16-17-26-15-13-24-11-9-21-19(22)27-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17,20H2,(H,21,22)/b2-1- |
InChI Key |
RYDDYUPROQQUFL-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCN |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCN |
Origin of Product |
United States |
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